
4-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde
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Overview
Description
4-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a benzaldehyde moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their role as building blocks in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Attachment of the Benzaldehyde Moiety: The benzaldehyde group is attached through formylation reactions, often using reagents like Vilsmeier-Haack or Gattermann-Koch formylation.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-(Trifluoromethyl)piperidin-1-yl)benzoic acid.
Reduction: Formation of 4-(4-(Trifluoromethyl)piperidin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The benzaldehyde moiety can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(Trifluoromethyl)piperidin-1-yl)aniline
- 4-(1-Piperidinyl)benzaldehyde
- 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione
Uniqueness
4-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde is unique due to the presence of both the trifluoromethyl group and the benzaldehyde moiety, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzaldehyde moiety provides a reactive site for further functionalization .
Properties
Molecular Formula |
C13H14F3NO |
---|---|
Molecular Weight |
257.25 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)piperidin-1-yl]benzaldehyde |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)11-5-7-17(8-6-11)12-3-1-10(9-18)2-4-12/h1-4,9,11H,5-8H2 |
InChI Key |
FFVDFSKFAZSUPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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